N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core with sulfur and nitrogen atoms contributing to aromaticity and electronic properties.
- A thioether-linked benzylamino substituent (-SCH2-C(O)-NH-benzyl) at position 5, which may enhance lipophilicity and receptor-binding interactions.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-2-6-12(20)17-14-18-19-15(23-14)22-10-13(21)16-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYDTJFWUCNUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophile.
Attachment of Butyramide Group: The butyramide group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the benzylamino group are likely key functional groups that contribute to its biological activity. Molecular docking studies and in vitro assays have suggested that this compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Physical Properties
The target compound’s melting point is expected to align with benzylthio derivatives (130–140°C) due to similar molecular symmetry and intermolecular forces.
Structural and Electronic Features
Core Heterocycle Comparisons
Substituent Effects
- Benzylamino vs. Arylthio Groups: Benzylamino-thioethyl (target) introduces a secondary amide (-NH-C(O)-), enabling hydrogen bonding, unlike simple benzylthio groups (e.g., 5h) . p-Tolylamino (4y in ) enhances anticancer activity via hydrophobic interactions, suggesting the target’s benzyl group may similarly improve membrane permeability .
Anticancer Potential
- Compound 4y () showed IC50 values of 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549), attributed to its p-tolylamino and ethylthio groups .
- Benzylamino-thioethyl in the target compound may mimic these effects but with altered pharmacokinetics due to the longer butyramide chain.
Selectivity and Toxicity
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a synthetic compound that integrates a thiadiazole moiety with a butyramide structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the benzylamino group and the butyramide structure enhances its solubility and reactivity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various bacterial and fungal strains.
- Antidiabetic Effects : Some derivatives protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management.
- Anticancer Properties : Certain thiadiazole compounds have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study conducted on various thiadiazole derivatives demonstrated their potential as antimicrobial agents. For instance, compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for several tested strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| This compound | 25 | Pseudomonas aeruginosa |
Antidiabetic Effects
In a pharmacological study focusing on β-cell protection against ER stress, this compound was evaluated alongside other analogs. The results indicated that this compound significantly reduced apoptosis in INS-1 cells subjected to tunicamycin-induced ER stress.
Key Findings:
- EC50 Value : The effective concentration for half-maximal activity was determined to be approximately 0.1 ± 0.01 µM.
- Mechanism : The compound inhibited the cleavage of caspase-3 and PARP, markers of apoptosis.
Anticancer Properties
Research has highlighted the potential anticancer effects of thiadiazole derivatives. In vitro studies showed that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Apoptotic Pathways : By preventing the activation of apoptotic markers like caspase-3 and PARP in β-cells, it helps maintain cell viability under stress conditions.
- Interaction with Cellular Targets : Binding studies suggest that this compound interacts with specific cellular receptors or proteins that mediate its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
